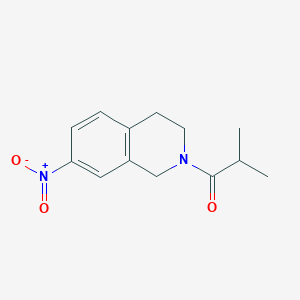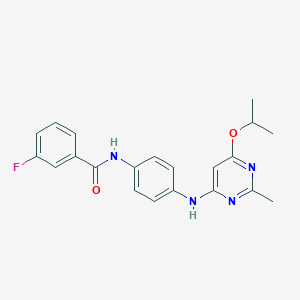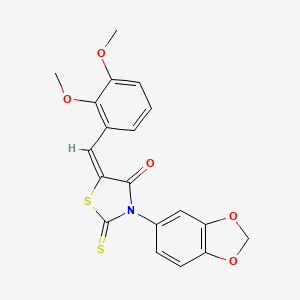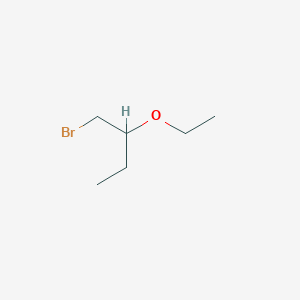
2-methyl-1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of neuroscience. MNPA is a synthetic compound that was first synthesized in 2001 and has since been studied extensively for its potential use as a tool in neuroscience research.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Medicine
2-methyl-1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one, as part of the broader class of tetrahydroisoquinoline (THIQ) derivatives, shows significant potential in various therapeutic applications. THIQs have been recognized for their neuroprotective, anti-addictive, and antidepressant properties in several studies. Specifically, these compounds have been evaluated for their effectiveness against neurodegenerative diseases, including Parkinson's disease, and in the treatment of addiction and depression in animal models. The research highlights the neuroprotective mechanisms of THIQ derivatives, suggesting their potential in addressing central nervous system disorders through the modulation of monoaminergic systems, MAO inhibition, and glutamate system activity reduction (Antkiewicz‐Michaluk, WÃÂÃÂsik, & Michaluk, 2018; Singh & Shah, 2017).
Neurodegenerative Disease Research
The neurotoxicity and neuroprotective aspects of THIQ derivatives have been a subject of extensive research, with a particular focus on their impact on neurodegenerative diseases like Parkinson's disease. Studies have explored the mechanisms through which these compounds interact with neuronal systems, offering insights into their potential therapeutic benefits and risks. The balance between neurotoxic effects and neuroprotective outcomes in the context of complex I inhibition in mitochondria has been critically examined, highlighting the nuanced roles these compounds play in neurodegeneration and neuroprotection (Kotake & Ohta, 2003).
Chemical Synthesis and Pharmacological Importance
The synthesis and pharmacological significance of isoquinoline derivatives, including this compound, have been a focus of research due to their broad spectrum of biological activities. These activities include antimicrobial, antibacterial, antitumor effects, and their presence in numerous natural products. Research has delved into the structural, biosynthetic, and pharmacological aspects of these compounds, underlining their importance in drug discovery and medicinal chemistry (Dembitsky, Gloriozova, & Poroikov, 2015; Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Eigenschaften
IUPAC Name |
2-methyl-1-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(2)13(16)14-6-5-10-3-4-12(15(17)18)7-11(10)8-14/h3-4,7,9H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIMFWUBWCLODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2638311.png)


![N-[5-ethyl-3-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]thiophen-2-yl]benzamide](/img/structure/B2638316.png)
![1-(3,5-dichlorophenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2638317.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(3-methylphenyl)amino]ethanol](/img/structure/B2638319.png)
![4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2638323.png)
![2,4-Dichlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2638324.png)
![7-[4-[7-(4-Chlorobutoxy)-2-oxoquinolin-1-yl]butoxy]-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one](/img/structure/B2638325.png)

![[2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B2638331.png)
![1-(4-Chlorophenyl)-2-[[5-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2638332.png)

